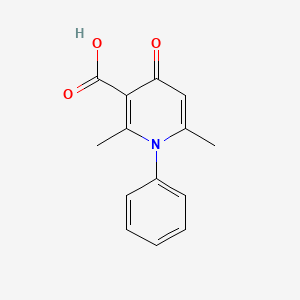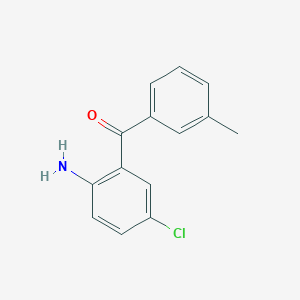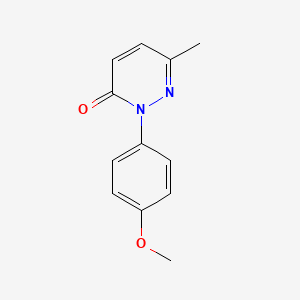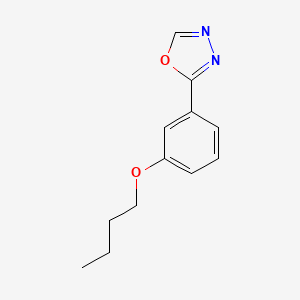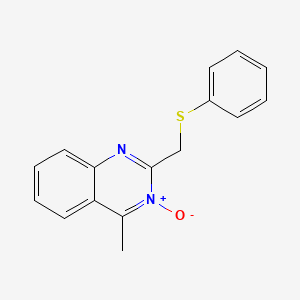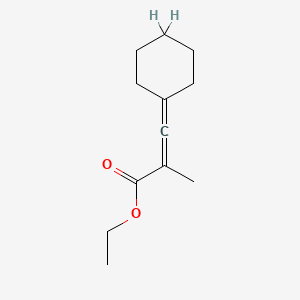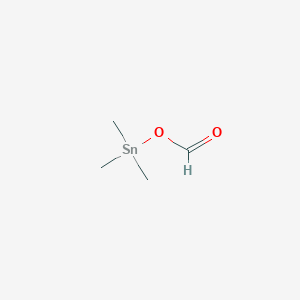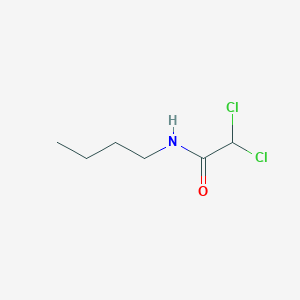
N-Butyl-2,2-dichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2,2-dichloroacetamide is an organic compound with the molecular formula C6H11Cl2NO It is a member of the acetamide family and is characterized by the presence of two chlorine atoms attached to the acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyl-2,2-dichloroacetamide can be synthesized through the reaction of butylamine with dichloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C4H9NH2+Cl2CHCOCl→C6H11Cl2NO+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2,2-dichloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce butylamine and dichloroacetic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, can react with the chlorine atoms.
Acids and Bases: Can catalyze hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Butylamine and dichloroacetic acid.
Aplicaciones Científicas De Investigación
N-Butyl-2,2-dichloroacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, such as its impact on gut microbiota.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of herbicide safeners and other agrochemicals.
Mecanismo De Acción
The mechanism of action of N-Butyl-2,2-dichloroacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may affect enzyme activity or cellular pathways by binding to proteins or other biomolecules. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diallyl-2,2-dichloroacetamide: Another dichloroacetamide with similar properties.
N-Chloro-2,2-dichloroacetamide: An emerging nitrogenous disinfection by-product.
Uniqueness
N-Butyl-2,2-dichloroacetamide is unique due to its specific butyl group, which can influence its reactivity and interactions compared to other dichloroacetamides. This uniqueness can make it more suitable for certain applications, such as specific synthetic routes or biological studies.
Propiedades
Número CAS |
5345-74-4 |
|---|---|
Fórmula molecular |
C6H11Cl2NO |
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
N-butyl-2,2-dichloroacetamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-2-3-4-9-6(10)5(7)8/h5H,2-4H2,1H3,(H,9,10) |
Clave InChI |
JBYXKEJXXFUJKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


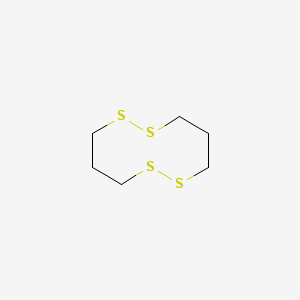
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)


